![molecular formula C17H29NO4 B12931456 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butoxycarbonyl)amino)spiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its spirocyclic structure and Boc-protected amine group make it a valuable building block for the development of new compounds .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing the compound to participate in various biochemical pathways. The spirocyclic core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane-2-carboxylic acid: This compound shares the spirocyclic core but lacks the Boc-protected amine group.
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group
Uniqueness
The uniqueness of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid lies in its combination of a spirocyclic core and a Boc-protected amine group. This combination provides a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H29NO4 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-9-17(10-7-13)8-4-5-12(11-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
VHGACKBOLVGGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCCC(C2)C(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)
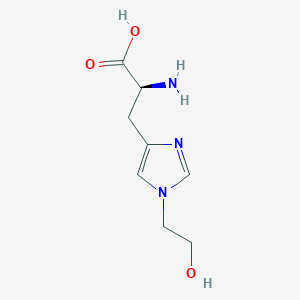
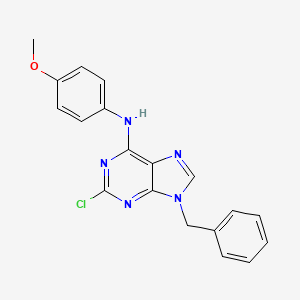
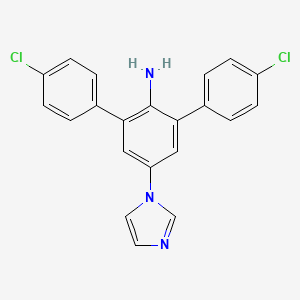

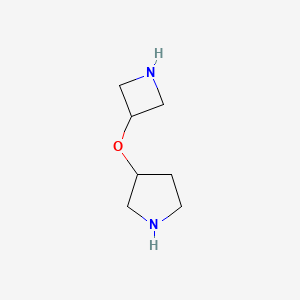
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
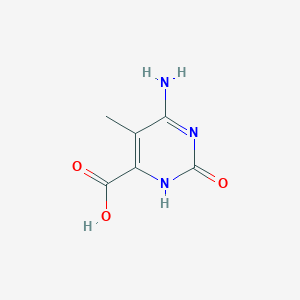

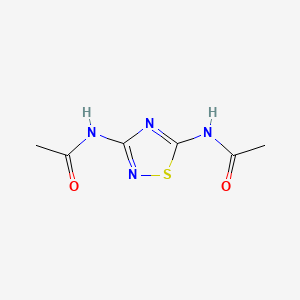
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
